3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

Synthetic accessibility Process chemistry Aryl substituent effects

3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione (CAS 127322-76-3) is a synthetic spirocyclic compound belonging to the 3′-arylspiro[indene-2,2′-oxirane]-1,3-dione class, characterized by an indandione system spiro-fused to an oxirane ring bearing a para-chlorophenyl substituent. This chemotype was originally disclosed in high-throughput screening campaigns targeting the human papillomavirus type 11 (HPV11) E1–E2 protein–protein interaction, where the indandione–oxirane spiro architecture served as a critical pharmacophoric scaffold.

Molecular Formula C16H9ClO3
Molecular Weight 284.69 g/mol
CAS No. 127322-76-3
Cat. No. B15112314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione
CAS127322-76-3
Molecular FormulaC16H9ClO3
Molecular Weight284.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3(C2=O)C(O3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)15-16(20-15)13(18)11-3-1-2-4-12(11)14(16)19/h1-8,15H
InChIKeyTXOAAFVHJAZXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione (CAS 127322-76-3): Spirocyclic Indandione Epoxide for Targeted Biochemical Profiling


3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione (CAS 127322-76-3) is a synthetic spirocyclic compound belonging to the 3′-arylspiro[indene-2,2′-oxirane]-1,3-dione class, characterized by an indandione system spiro-fused to an oxirane ring bearing a para-chlorophenyl substituent [1]. This chemotype was originally disclosed in high-throughput screening campaigns targeting the human papillomavirus type 11 (HPV11) E1–E2 protein–protein interaction, where the indandione–oxirane spiro architecture served as a critical pharmacophoric scaffold [2]. The compound has been registered in multiple public bioactivity repositories, including PubChem (CID 3142215) and BindingDB (BDBM61173), reflecting its role as a screening probe against a panel of human enzymes [3].

Why 3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione Cannot Be Replaced by Other 3'-Arylspiro-indene-diones in Focused Screening Libraries


Within the 3′-arylspiro[indene-2,2′-oxirane]-1,3-dione family, the identity of the aryl substituent exerts a decisive influence on both synthetic accessibility and biological target engagement. Synthesis yields for this series vary dramatically from 56% to 92% depending solely on the nature and position of the aryl substituent, meaning that procuring a congener without confirming its preparative viability may result in 40–60% lower isolated yields than the optimal member [1]. Critically, public bioactivity data reveal that 3'-(4-chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione and its 1-naphthalenyl analog address entirely non-overlapping target panels in human enzyme screens — the former hits serine/threonine phosphatases and SUMO pathway enzymes, while the latter engages sentrin-specific proteases and tyrosyl-DNA phosphodiesterase 2 [2][3]. Substituting one 3′-aryl congener for another without verifying target coverage therefore risks complete loss of the desired biochemical readout.

Quantitative Differentiation Evidence for 3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione vs. Closest Structural Analogs


Synthesis Yield: 4-Chlorophenyl Derivative Underperforms 2-Chlorophenyl Regioisomer by ~39%, Defining Procurement Feasibility

In a systematic synthesis of 3′-arylspiro[indene-2,2′-oxirane]-1,3-diones, the isolated yield for the 4-chlorophenyl derivative (target compound) was 56%, compared to 89% for the 3-chlorophenyl regioisomer and 92% for the 2-chlorophenyl regioisomer — a nearly 1.6-fold difference between the para and ortho isomers [1]. This yield gradient (ortho > meta > para) is consistent across halogenated aryl variants (2-Br: 81%; 4-Br: 72%) and indicates that the 4-chlorophenyl substituent imposes a steric or electronic penalty during spiro-oxirane formation that is not evident from inspection of the final structure alone.

Synthetic accessibility Process chemistry Aryl substituent effects

Serine/Threonine-Protein Phosphatase Inhibition: Target Compound Active at 2.48 µM, Whereas Naphthalenyl Analog Shows No Reported Activity Against This Target Class

The target compound demonstrates an IC50 of 2.48 µM (2.48 × 10³ nM) against human serine/threonine-protein phosphatase in a biochemical assay curated by The Scripps Research Institute Molecular Screening Center and deposited as PubChem AID 2395 [1]. In contrast, the 1-naphthalenyl analog (BDBM42237) shows no reported inhibitory activity against any serine/threonine phosphatase target; its primary activities are against sentrin-specific proteases (SENP6 IC50: 2.37 µM; SENP8 IC50: 4.53 µM) and tyrosyl-DNA phosphodiesterase 2 (IC50: 5.07 µM) [2]. This target-class divergence indicates that the 4-chlorophenyl group, but not the 1-naphthalenyl group, directs binding toward the phosphatase active site or regulatory domain.

Phosphatase inhibition Biochemical screening Target selectivity

SUMO Pathway Enzyme Profiling: Differential Engagement of UBC9 (7.05 µM) vs. SAE1 (21.3 µM) Reveals Intra-Pathway Selectivity Within the Target Compound

Within the SUMO conjugation cascade, the target compound exhibits a 3-fold selectivity window between SUMO-conjugating enzyme UBC9 (IC50: 7.05 µM) and SUMO-activating enzyme subunit 1 (SAE1; IC50: 21.3 µM), both assessed in assays from the Sanford-Burnham Center for Chemical Genomics [1][2]. No corresponding intra-pathway selectivity data are available for the phenyl, benzyl, or 2,4-dichlorophenyl analogs in these specific assays, making this compound the only publicly profiled member of the series with discernible UBC9-over-SAE1 preference.

SUMOylation Ubiquitin-like pathway Enzyme selectivity profiling

PP1-Alpha Catalytic Subunit: Micromolar Activity Confirmed but ~27-Fold Weaker Than Broad-Spectrum Phosphatase Hit, Guiding Assay Design

Against the PP1-alpha catalytic subunit specifically, the target compound shows an IC50 of 67 µM (6.70 × 10⁴ nM), which is approximately 27-fold weaker than its activity against the broader serine/threonine-protein phosphatase preparation (2.48 µM) [1][2]. This substantial potency gap between the holoenzyme/regulatory-complex assay and the isolated catalytic subunit assay suggests that the compound's binding may depend on regulatory subunit interactions or a specific conformational state of the phosphatase. No comparable PP1-alpha data are reported for other 3′-arylspiro analogs.

PP1 phosphatase Catalytic subunit selectivity Assay optimization

HPV11 E1–E2 Inhibitor Series Provenance: Scaffold Validated by Crystallographic Fragment Screening, Differentiating from Non-Indandione HPV Inhibitor Chemotypes

The indandione-spiro-oxirane scaffold to which the target compound belongs was identified through high-throughput screening and validated by X-ray crystallography of the HPV11 E2 transactivation domain bound to a representative inhibitor at 2.4 Å resolution (PDB: 1R6N) [1][2]. Subsequent SAR optimization campaigns produced low-nanomolar inhibitors (EC50 = 6 nM in cellular assays) from this chemotype, confirming the tractability of the spiro-indandione-oxirane architecture [3]. This crystallographically validated target engagement distinguishes the indandione-spiro class from other HPV E1–E2 inhibitor chemotypes (e.g., biphenyl carboxylic acids, benzophenones) that bind to the E2 DNA-binding domain rather than the E1-interaction surface.

Antiviral screening HPV E1-E2 PPI inhibitor Indandione pharmacophore

Physicochemical Differentiation: 4-Chlorophenyl Substituent Imparts Higher Lipophilicity and Distinct PSA Relative to Unsubstituted Phenyl Analog

The target compound (C16H9ClO3, MW 284.69 g/mol) differs from the unsubstituted 3′-phenylspiro[indene-2,2′-oxirane]-1,3-dione (C16H10O3, MW 250.25 g/mol) by the addition of a single chlorine atom at the para position of the phenyl ring [1]. This substitution increases the molecular weight by ~34 Da and raises the calculated polar surface area (PSA: 46.67 Ų for the target vs. ~43.4 Ų for the phenyl analog), while the chlorine atom contributes additional lipophilicity (estimated ΔclogP ~+0.7) that enhances membrane permeability potential relative to the unsubstituted phenyl congener . The spiro-oxirane ring, with its inherent ring strain (~27 kcal/mol for epoxides), further distinguishes this series from non-spirocyclic indandiones by introducing a reactive electrophilic center capable of covalent engagement with biological nucleophiles.

Physicochemical properties Lipophilicity Medicinal chemistry design

Defined Application Scenarios for 3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione Based on Quantitative Evidence


Chemical Probe for Serine/Threonine Phosphatase Holoenzyme vs. PP1 Catalytic Subunit Differential Screening

With an IC50 of 2.48 µM against the broad serine/threonine phosphatase preparation but 67 µM against the PP1-alpha catalytic subunit alone, this compound can serve as a tool to discriminate holoenzyme-dependent from catalytic subunit-only inhibition modes in phosphatase assay cascades [1]. Procurement is indicated for core facilities or screening centers running PubChem AID 2395 and AID 2394 assay formats where a cross-validated control compound with documented differential potency is required.

SUMO Pathway Probe with Defined UBC9-over-SAE1 Selectivity (3-Fold Window)

The compound's IC50 values of 7.05 µM (UBC9) and 21.3 µM (SAE1) establish a 3-fold intra-pathway selectivity margin that is currently unique among publicly profiled 3′-arylspiro[indene-2,2′-oxirane]-1,3-diones [1]. This profile supports its use as a reference inhibitor in SUMOylation studies where distinguishing the E1 activating step from the E2 conjugation step is mechanistically informative. Researchers should verify lot-to-lot activity consistency given the 56% synthetic yield that may affect commercial pricing and availability [2].

Spiro-Indandione Scaffold Procurement for HPV Antiviral Lead Optimization Starting from a Crystallographically Validated Chemotype

The indandione-spiro-oxirane architecture was co-crystallized with the HPV11 E2 transactivation domain at 2.4 Å resolution, and subsequent medicinal chemistry efforts from this scaffold yielded inhibitors with EC50 = 6 nM in cellular replication assays [1][2]. Procuring the 4-chlorophenyl variant provides a tangible entry point into this structurally enabled series for structure-based drug design, particularly for groups focusing on protein-protein interaction inhibitors where the spiro center enforces a defined three-dimensional conformation.

Synthetic Feasibility Benchmarking: Cost-Modeling of 3′-Arylspiro Series Procurement

The synthesis yield data (56% for 4-Cl, 92% for 2-Cl, 89% for 3-Cl) provide a quantitative basis for estimating the relative cost of goods when sourcing different regioisomers [1]. Procurement managers can use these yield differentials to negotiate custom synthesis pricing: the 4-chlorophenyl derivative requires approximately 1.6× the starting material input compared to the 2-chloro isomer to achieve equivalent isolated product mass, which should be reflected in commercial quotes.

Quote Request

Request a Quote for 3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.